2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium
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Overview
Description
2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium is a heterocyclic compound that features an oxazole ring substituted with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of triphenylacetonitrile with an oxidizing agent to form the desired oxazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl rings or the oxazole ring.
Scientific Research Applications
2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another five-membered heterocyclic compound with nitrogen atoms.
Oxazole: A similar compound with an oxygen atom in the ring.
Thiazole: Contains a sulfur atom in the ring.
Uniqueness
2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium is unique due to its specific substitution pattern and the presence of an oxido group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5452-30-2 |
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Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C21H17NO2/c23-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(24-22)18-14-8-3-9-15-18/h1-15,19,21H |
InChI Key |
OSAUDCINISZLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O[N+](=C2C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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